Chloroethylmethylnitrosourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroethylmethylnitrosourea is a member of the nitrosourea family, which is known for its antitumor properties. These compounds are unique due to their ability to cross the blood-brain barrier, making them effective in treating brain tumors. This compound, in particular, has been extensively studied for its cytotoxic effects on various cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloroethylmethylnitrosourea typically involves the reaction of chloroethylamine with nitrosating agents under controlled conditions. The process generally requires an acidic medium to facilitate the formation of the nitrosourea group. The reaction is carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Chloroethylmethylnitrosourea undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the chloroethyl group to a more oxidized state.
Reduction: Reduction reactions can lead to the breakdown of the nitrosourea group.
Substitution: The chloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Chloroethylmethylnitrosourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for biological research.
Medicine: this compound is primarily researched for its antitumor properties, particularly in the treatment of brain tumors and other cancers.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
Chloroethylmethylnitrosourea is compared with other nitrosoureas such as:
- N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU)
- N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea (CCNU)
- N-(2-chloroethyl)-N’-(4-methylcyclohexyl)-N-nitrosourea (MeCCNU)
Uniqueness: this compound is unique due to its specific alkylating properties and its ability to cross the blood-brain barrier effectively. This makes it particularly valuable in the treatment of brain tumors compared to other nitrosoureas .
Comparison with Similar Compounds
- BCNU
- CCNU
- MeCCNU
- Streptozotocin
These compounds share similar mechanisms of action but differ in their pharmacokinetics and toxicity profiles .
Properties
CAS No. |
29655-34-3 |
---|---|
Molecular Formula |
C4H8ClN3O2 |
Molecular Weight |
165.58 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C4H8ClN3O2/c1-8(7-10)4(9)6-3-2-5/h2-3H2,1H3,(H,6,9) |
InChI Key |
LQTIRBDBDLBOTK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NCCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.